(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride is an organic compound that contains a bromine and fluorine-substituted phenyl ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 5 and 2 positions, respectively.
Amination: The brominated and fluorinated phenyl ring is then subjected to amination to introduce the ethanamine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound shares the bromine and fluorine substituents but has a different core structure.
(5-Bromo-2-fluorophenyl)acetic acid: Similar in having bromine and fluorine substituents, but with an acetic acid moiety.
Uniqueness
(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of substituents and the ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H10BrClFN |
---|---|
Molecular Weight |
254.53 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
CUNUPFARYIMUPT-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)N.Cl |
Origin of Product |
United States |
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